molecular formula C13H14N2O B6165165 {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol CAS No. 123345-74-4

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol

Cat. No. B6165165
CAS RN: 123345-74-4
M. Wt: 214.3
InChI Key:
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Description

“{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol” is a chemical compound with a molecular weight of 249.74 . It is related to “{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride”, which is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15N3.ClH/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular formula is C13H16ClN3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form the cyclopenta[c]pyrazole intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol.", "Starting Materials": [ "1-phenyl-1H-pyrazole-3-carbaldehyde", "cyclopentadiene", "Lewis acid catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 1-phenyl-1H-pyrazole-3-carbaldehyde and cyclopentadiene in the presence of a Lewis acid catalyst.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and extract the product with a suitable solvent.", "Step 4: Add the extracted product to a solution of sodium borohydride in a suitable solvent.", "Step 5: Stir the mixture at room temperature for several hours.", "Step 6: Acidify the reaction mixture with a suitable acid to quench the excess sodium borohydride.", "Step 7: Extract the product with a suitable solvent and purify by column chromatography." ] }

CAS RN

123345-74-4

Molecular Formula

C13H14N2O

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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